![molecular formula C7H14ClNO B059730 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride CAS No. 1331847-92-7](/img/structure/B59730.png)
3-Azabicyclo[3.2.1]octan-8-ol hydrochloride
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Overview
Description
Endo-3-azabicyclo[3.2.1]octan-8-ol hydrochloride, also known by its CAS Number 240401-14-3, is a chemical compound with a molecular weight of 163.65 . Its IUPAC name is (1R,5S)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride .
Synthesis Analysis
The synthesis of 8-azabicyclo[3.2.1]octanes has been achieved through asymmetric 1,3-dipolar cycloadditions . The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been applied in the synthesis of tropane alkaloids .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO.ClH/c9-7-5-1-2-6(7)4-8-3-5;/h5-9H,1-4H2;1H/t5-,6+,7? . This code provides a unique identifier for the molecular structure of the compound.Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, can be constructed using 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride . Tropane alkaloids display a wide array of interesting biological activities, and research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Organic Synthesis
3-Azabicyclo[3.2.1]octan-8-ol hydrochloride is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of complex organic molecules, contributing to the development of new pharmaceuticals, agrochemicals, and dyestuffs .
Stereochemical Control
The stereochemical control in the synthesis of 8-azabicyclo[3.2.1]octane can be achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives . This allows for the creation of molecules with specific stereochemistry, which is crucial in the development of pharmaceuticals .
Molecular Weight Determination
The molecular weight of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride can be determined using various analytical techniques . This information is essential in characterizing the compound and confirming its identity in research settings .
Phase Change Data
The phase change data of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride can be obtained, which is useful in understanding its physical properties and behavior under different conditions .
Gas Phase Ion Energetics Data
The gas phase ion energetics data of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride can be obtained . This data is useful in studies involving mass spectrometry and other gas phase techniques .
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold, which is present in 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride, is a central core of the family of tropane alkaloids . As such, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that future research may continue to explore the synthesis and applications of compounds with this structure.
Mechanism of Action
Target of Action
The primary targets of 3-Azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 3-Azabicyclo[32It’s known that tropane alkaloids, which share a similar structure, interact with their targets in a variety of ways, leading to a wide array of biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 3-Azabicyclo[32Given its structural similarity to tropane alkaloids , it can be inferred that it may affect similar pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Azabicyclo[32Factors such as lipophilicity and water solubility are known to impact a compound’s bioavailability .
Result of Action
The molecular and cellular effects of 3-Azabicyclo[32It’s known that compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, display a wide array of interesting biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride. For instance, it should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents for optimal stability .
properties
IUPAC Name |
3-azabicyclo[3.2.1]octan-8-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-5-1-2-6(7)4-8-3-5;/h5-9H,1-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMFHKGTJWAZSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azabicyclo[3.2.1]octan-8-ol hydrochloride | |
CAS RN |
1523618-33-8, 1331847-92-7 |
Source
|
Record name | 3-Azabicyclo[3.2.1]octan-8-ol, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-azabicyclo[3.2.1]octan-8-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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